3-(4-Ethylphenyl)butanoyl chloride
Description
3-(4-Ethylphenyl)butanoyl chloride is an aromatic acyl chloride characterized by a butanoyl chloride backbone substituted with a 4-ethylphenyl group at the third carbon. Acyl chlorides of this type are typically highly reactive due to the electrophilic carbonyl carbon and the electron-withdrawing effect of the chlorine atom. The 4-ethylphenyl substituent may influence solubility, steric hindrance, and electronic properties compared to simpler aryl or alkyl acyl chlorides.
Properties
IUPAC Name |
3-(4-ethylphenyl)butanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-3-10-4-6-11(7-5-10)9(2)8-12(13)14/h4-7,9H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUCTKLAWOIDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)CC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)butanoyl chloride typically involves the reaction of 3-(4-Ethylphenyl)butanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction is as follows:
3-(4-Ethylphenyl)butanoic acid+SOCl2→3-(4-Ethylphenyl)butanoyl chloride+SO2+HCl
The reaction is typically conducted at room temperature, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of 3-(4-Ethylphenyl)butanoyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)butanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively.
Friedel-Crafts Acylation: Used in the acylation of aromatic compounds to form ketones.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Alcohols: Reacts with alcohols in the presence of a base (e.g., pyridine) to form esters.
Amines: Reacts with primary or secondary amines to form amides.
Water: Hydrolyzes in the presence of water to form the corresponding carboxylic acid.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
3-(4-Ethylphenyl)butanoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the synthesis of biologically active compounds for research in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)butanoyl chloride involves nucleophilic attack on the carbonyl carbon by various nucleophiles. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a chloride ion. This mechanism is common to acyl chlorides and is utilized in various synthetic transformations .
Comparison with Similar Compounds
Aromatic Esters with Ethylphenyl Substituents
Compounds such as 3-chloroethyl 2-phenylquinoline-4-carboxylate (m.p. 72°C) and its derivatives (e.g., 3-diethylaminoethyl ester, m.p. 160°C) share the ethylphenyl moiety and demonstrate how substituents affect physical properties. For instance, replacing the chloroethyl group with a diethylaminoethyl group increases melting point significantly, suggesting that polar functional groups enhance crystalline stability . By contrast, 3-(4-ethylphenyl)butanoyl chloride’s reactivity would differ due to its acyl chloride group, which is more reactive toward nucleophiles than esters.
Ethyl-Substituted Aromatic Amines
Ethyl 4-ANPP (hydrochloride), an opioid precursor with an N-ethylphenethylamine backbone, highlights the role of ethylphenyl groups in bioactive molecules.
Physical Properties
However, analogues such as 3-chloroethyl 2-phenylquinoline-4-carboxylate (m.p. 72–98°C) suggest that aryl-substituted esters and acyl chlorides with bulky groups exhibit higher melting points than aliphatic counterparts due to π-stacking and van der Waals interactions .
Data Tables
Table 1: Comparison of Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
